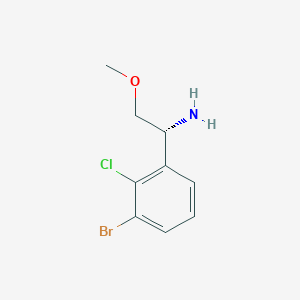
(R)-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine is a chiral organic compound that features a bromine and chlorine-substituted phenyl ring attached to a methoxyethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine typically involves the following steps:
Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine substituents at the 3 and 2 positions, respectively.
Chiral Resolution: The final step is the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination reactions, followed by methoxylation and chiral resolution using techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of catalysts like palladium.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Coupling Reactions: Reagents like boronic acids and catalysts such as palladium are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicine, ®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine has potential applications as a pharmaceutical intermediate. Its structural features may be leveraged to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets. The methoxyethanamine moiety may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(3-Bromo-2-fluorophenyl)-2-methoxyethanamine
- ®-1-(3-Chloro-2-bromophenyl)-2-methoxyethanamine
- ®-1-(3-Bromo-2-iodophenyl)-2-methoxyethanamine
Uniqueness
®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can result in distinct chemical and biological properties compared to similar compounds with different halogen substituents. The presence of both bromine and chlorine can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Propiedades
Fórmula molecular |
C9H11BrClNO |
|---|---|
Peso molecular |
264.54 g/mol |
Nombre IUPAC |
(1R)-1-(3-bromo-2-chlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11BrClNO/c1-13-5-8(12)6-3-2-4-7(10)9(6)11/h2-4,8H,5,12H2,1H3/t8-/m0/s1 |
Clave InChI |
YDOWZWQBLWGPLD-QMMMGPOBSA-N |
SMILES isomérico |
COC[C@@H](C1=C(C(=CC=C1)Br)Cl)N |
SMILES canónico |
COCC(C1=C(C(=CC=C1)Br)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















